REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[I:10]I>ClC1C=CC=CC=1.[Cu](Cl)Cl>[CH2:1]([C:3]1[CH:8]=[C:7]([I:10])[CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2]
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Name
|
|
Quantity
|
119.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
126.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
134.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with methylene chloride
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with aqueous sodium thiosulphate solution and ice-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC(=C1)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |